

# Application Notes and Protocols: Synthesis of N-benzyl-3-fluorobenzamide

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## Compound of Interest

Compound Name: **N-benzyl-3-fluorobenzamide**

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This document provides a detailed protocol for the synthesis of **N-benzyl-3-fluorobenzamide**, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of an amide bond from an acyl chloride and a primary amine.

## Introduction

**N-benzyl-3-fluorobenzamide** and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the benzamide moiety in a wide array of therapeutic agents. The incorporation of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The synthesis protocol outlined herein describes the efficient coupling of 3-fluorobenzoyl chloride and benzylamine.

## Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-fluorobenzoyl chloride with benzylamine. A base, such as triethylamine, is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide product.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **N-benzyl-3-fluorobenzamide**.

Parameter	Value
Starting Materials	
3-Fluorobenzoyl Chloride	0.5 mmol
Benzylamine	0.5 mmol
Triethylamine	0.55 mmol
Product	
Product Name	N-benzyl-3-fluorobenzamide
Molecular Formula	C <sub>14</sub> H <sub>12</sub> FNO
Molecular Weight	229.25 g/mol
Yield	73% <sup>[1]</sup>
Appearance	Off-white solid <sup>[1]</sup>
Melting Point	Not explicitly provided in the search results
Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	See detailed protocol section
<sup>19</sup> F NMR (CDCl <sub>3</sub> , 376 MHz)	See detailed protocol section
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	See detailed protocol section
IR (neat)	3317, 3066, 3032, 2931, 1640 cm <sup>-1</sup> <sup>[1]</sup>
HRMS (DualESI-TOFMS) m/z	Calculated for [C <sub>14</sub> H <sub>13</sub> FNO] <sup>+</sup> : 230.0976, Found: 230.0976 <sup>[1]</sup>

## Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of **N-benzyl-3-fluorobenzamide**.<sup>[1]</sup>

**Materials:**

- 3-Fluorobenzoyl chloride (61  $\mu$ L, 0.5 mmol)
- Benzylamine (55  $\mu$ L, 0.5 mmol)
- Triethylamine (77  $\mu$ L, 0.55 mmol)
- Cyrene™ (0.5 mL)
- Water (5 mL)
- Ethyl acetate (EtOAc)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Equipment:**

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- To a stirred solution of 3-fluorobenzoyl chloride (61  $\mu$ L, 0.5 mmol) in Cyrene™ (0.5 mL, 1 M) in a round-bottom flask at 0 °C, add triethylamine (77  $\mu$ L, 0.55 mmol) followed by benzylamine (55  $\mu$ L, 0.5 mmol).
- Allow the resulting mixture to warm to room temperature over a period of 1 hour.
- Add water (5 mL) to the reaction mixture and stir for 24 hours.

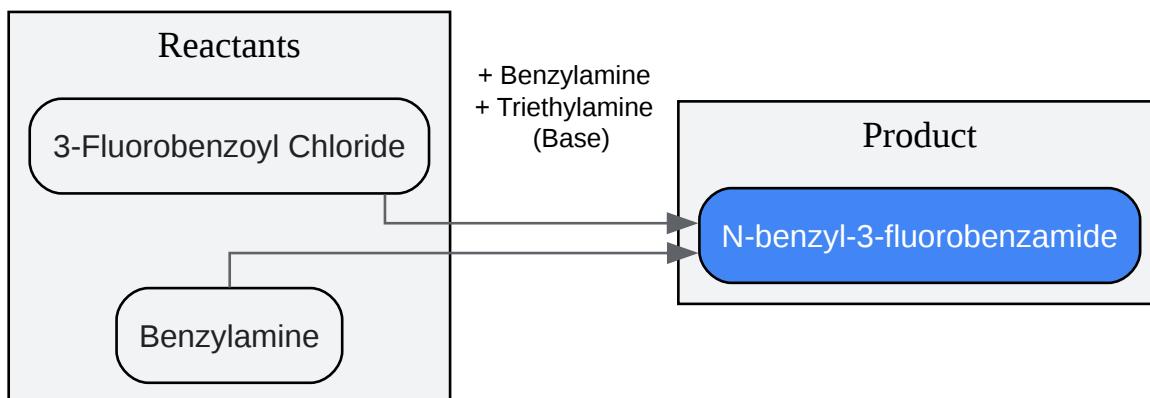
- Collect the resulting precipitate by filtration and wash with water.
- Dissolve the crude product in ethyl acetate and dry the organic solution over sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield **N-benzyl-3-fluorobenzamide** as an off-white solid (78 mg, 73%).

#### Characterization Data:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz)  $\delta$ : 7.82-7.78 (m, 2H), 7.38-7.28 (m, 5H), 7.12-7.07 (m, 2H), 6.44 (br. s, 1H), 4.63 (d,  $J = 5.6$  Hz, 2H).[1]
- $^{19}\text{F}$  NMR ( $\text{CDCl}_3$ , 376 MHz)  $\delta$ : -108.08.[1]
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz)  $\delta$ : 166.3, 164.8 (d,  $\text{JC-F} = 250.4$  Hz), 138.0, 130.5 (d,  $\text{JC-F} = 3.1$  Hz), 129.3 (d,  $\text{JC-F} = 8.9$  Hz), 128.8, 128.0, 127.7, 115.6 (d,  $\text{JC-F} = 21.7$  Hz), 44.2.[1]
- IR (neat)  $\nu$  ( $\text{cm}^{-1}$ ): 3317, 3066, 3032, 2931, 1640.[1]
- HRMS (DualESI-TOFMS)  $m/z$ : Calculated for  $[\text{C}_{14}\text{H}_{13}\text{FNO}]^+$  230.0976; found 230.0976.[1]

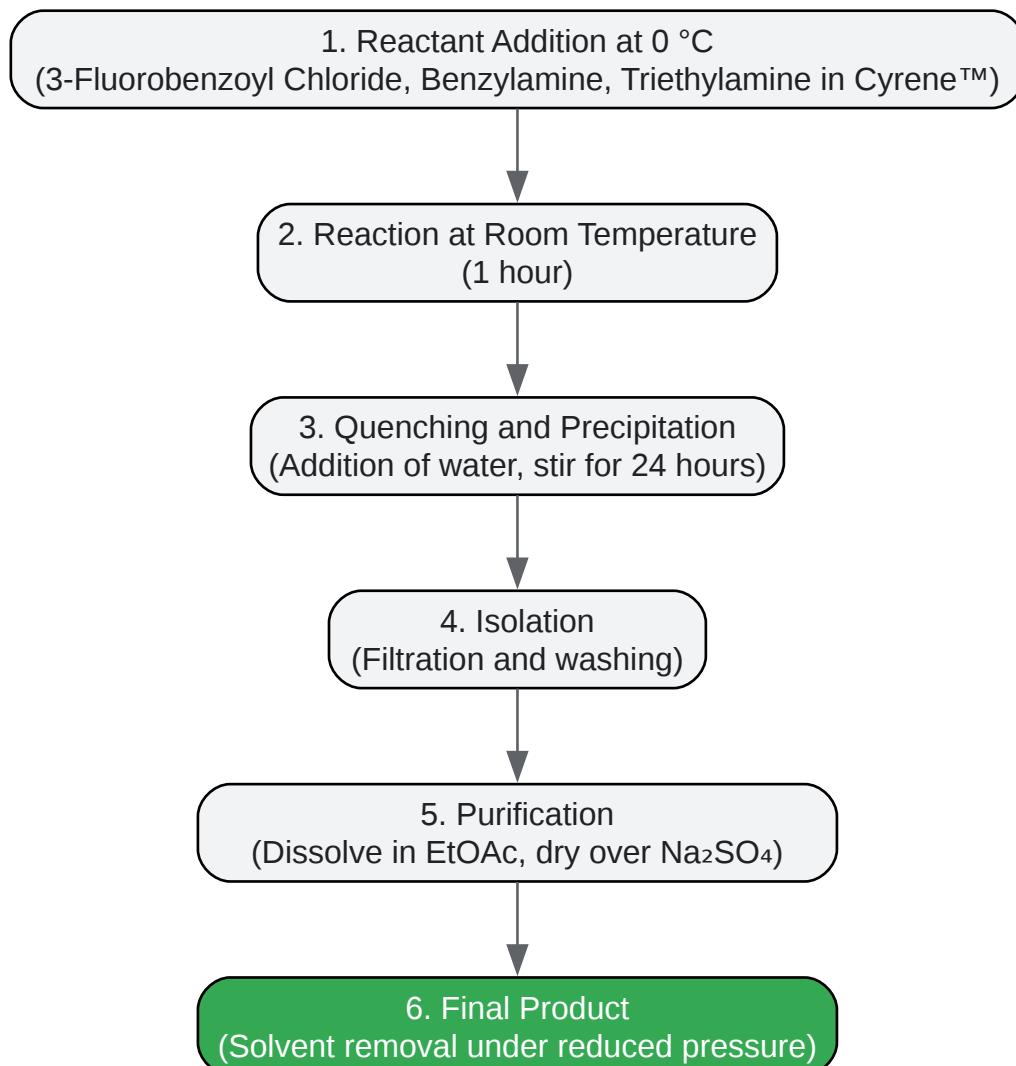
## Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.



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Caption: Reaction scheme for the synthesis of **N-benzyl-3-fluorobenzamide**.



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Caption: Step-by-step experimental workflow for the synthesis.

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## References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)

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